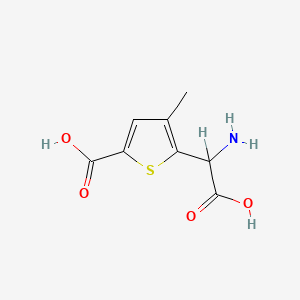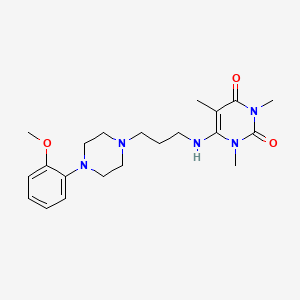
5-Methylurapidil
Vue d'ensemble
Description
5-Methylurapidil is a compound with the molecular formula C21H31N5O3 . It is an alpha1A-adrenoceptor antagonist . It has also been used for competitive binding in radioligand binding assays .
Molecular Structure Analysis
The molecular structure of 5-Methylurapidil is characterized by a molecular weight of 401.5 g/mol . The IUPAC name for this compound is 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione .Physical And Chemical Properties Analysis
5-Methylurapidil has a molecular weight of 401.50 . It is soluble in water at 0.4 mg/ml and is also soluble in 0.1 M HCl at 3.8 mg/ml .Applications De Recherche Scientifique
Cardiovascular Disease Research
5-Methylurapidil can be used for the research of cardiovascular diseases such as hypertension and heart failure . By blocking the α1A-adrenoceptors, it can help to relax the blood vessels, thereby reducing blood pressure and alleviating the symptoms of heart failure .
Competitive Binding in Radioligand Binding Assays
5-Methylurapidil has been used for competitive binding in radioligand binding assays . In these assays, it competes with radiolabeled ligands for binding to the α1A-adrenoceptors. This can provide valuable information about the binding characteristics of the receptors .
Intraocular Pressure Research
An interesting application of 5-Methylurapidil is in the research of intraocular pressure (IOP) . It has been evaluated for its effects on IOP and outflow facility in the monkey eye . This could potentially lead to new treatments for conditions like glaucoma, which is characterized by increased IOP .
Antihypertensive Research
As an α1A-adrenoceptor antagonist, 5-Methylurapidil has potential applications in antihypertensive research . It can help to explore new therapeutic strategies for the treatment of high blood pressure .
Pharmacological Research
5-Methylurapidil can also be used in general pharmacological research. Its ability to selectively block α1A-adrenoceptors can be utilized to study the role of these receptors in various physiological and pathological processes .
Mécanisme D'action
Target of Action
5-Methylurapidil is a selective antagonist for the α1A-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
As an antagonist, 5-Methylurapidil binds to the α1A-adrenoceptor, preventing its activation by endogenous catecholamines . This blockade inhibits the downstream effects typically induced by receptor activation, such as vasoconstriction .
Biochemical Pathways
The α1A-adrenoceptor is part of the Gq/11 protein signaling pathway . Normally, its activation leads to the stimulation of phospholipase C, generation of inositol trisphosphate and diacylglycerol, and mobilization of intracellular calcium . By blocking the α1A-adrenoceptor, 5-Methylurapidil disrupts this pathway, leading to a decrease in vasoconstriction and thus a potential decrease in blood pressure .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles in determining the bioavailability of the drug and its ultimate effect on the body .
Propriétés
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZDNKKIUQQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956150 | |
| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylurapidil | |
CAS RN |
34661-85-3 | |
| Record name | 5-Methylurapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylurapidil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLURAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 5-methylurapidil?
A1: 5-methylurapidil primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 5-methylurapidil affect α1A-AR signaling?
A2: As an antagonist, 5-methylurapidil binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]
Q3: Does 5-methylurapidil interact with other receptor subtypes?
A3: While primarily known for its α1A-AR antagonism, studies have shown 5-methylurapidil can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]
Q4: What are the functional consequences of 5-methylurapidil's α1-AR antagonism in vascular smooth muscle?
A4: In vascular smooth muscle, 5-methylurapidil's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.
Q5: How does 5-methylurapidil affect aqueous humor dynamics?
A5: Research indicates that 5-methylurapidil lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []
Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?
A6: The 5-methyl substitution on urapidil, resulting in 5-methylurapidil, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.
Q7: How does the affinity of 5-methylurapidil for different α1-AR subtypes influence its selectivity profile?
A7: 5-methylurapidil exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.
Q8: What is known about the pharmacokinetics of 5-methylurapidil?
A8: While the provided research articles focus primarily on the pharmacodynamic effects of 5-methylurapidil, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



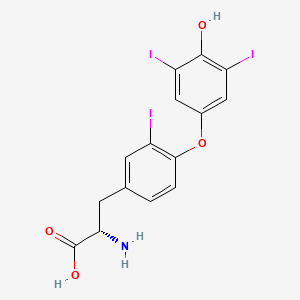
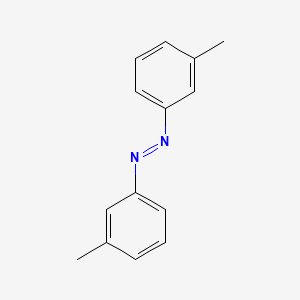
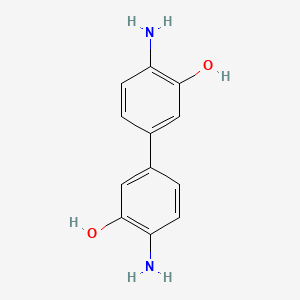
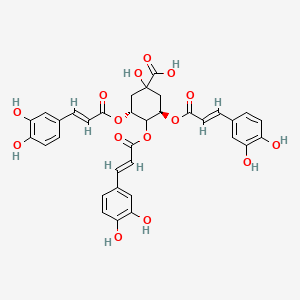
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)
![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)


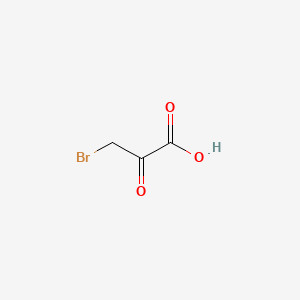
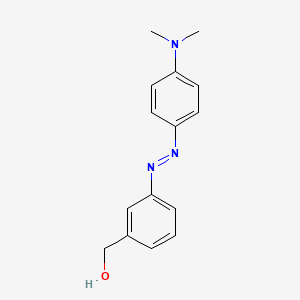
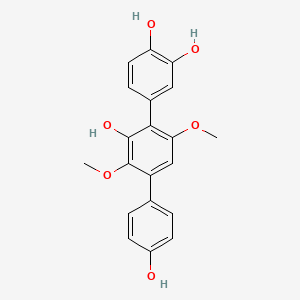
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
